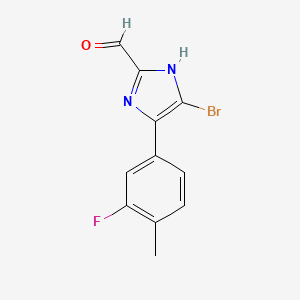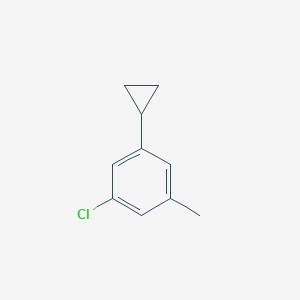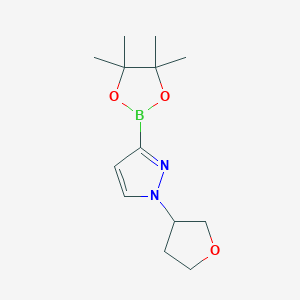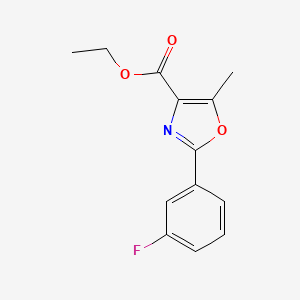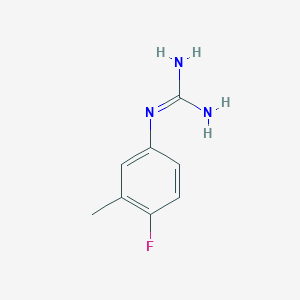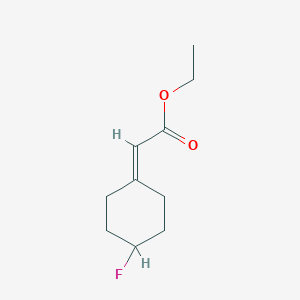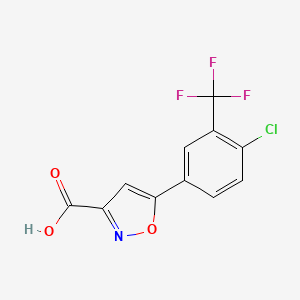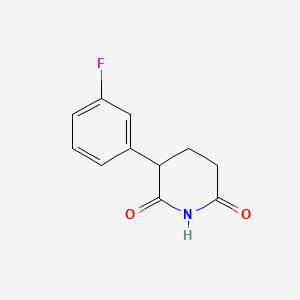
1-(3,5-Dichloro-4-fluorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-4-fluorophenyl)guanidine is a chemical compound characterized by the presence of dichloro and fluorophenyl groups attached to a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)guanidine typically involves the reaction of 3,5-dichloro-4-fluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the guanidine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dichloro-4-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring.
Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted guanidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the guanidine compound.
Condensation Reactions: Products include Schiff bases and other condensation products.
Applications De Recherche Scientifique
1-(3,5-Dichloro-4-fluorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 3,5-Dichloro-4-fluorophenyl isocyanate
- 3,5-Dichloro-4-fluorophenylamine
Uniqueness: 1-(3,5-Dichloro-4-fluorophenyl)guanidine is unique due to the presence of both dichloro and fluorophenyl groups, which impart specific chemical properties. These groups enhance the compound’s reactivity and its ability to interact with biological molecules, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6Cl2FN3 |
|---|---|
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
2-(3,5-dichloro-4-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H6Cl2FN3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13) |
Clé InChI |
MPEDTZQDEIGYJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)F)Cl)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



